molecular formula C6H3BrCl2O B1281853 2-Bromo-3,6-dichlorophenol CAS No. 63862-91-9

2-Bromo-3,6-dichlorophenol

Cat. No. B1281853
CAS RN: 63862-91-9
M. Wt: 241.89 g/mol
InChI Key: DBAONWMSNZNTMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated phenols and their derivatives is a topic of interest in several studies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide using pyridine as a base . Another study reported the synthesis of a natural product starting from a bromo-chloro substituted phenylmethanol, which involved a sequence of reactions to introduce additional bromo and chloro groups . Additionally, enantiomerically pure diarylethanes with bromo- and chloro- substituents were synthesized through a 7-step procedure, demonstrating the ability to produce optically pure compounds .

Molecular Structure Analysis

The molecular structure of halogenated phenols is characterized by the presence of halogen atoms on the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a Schiff base compound derived from a bromo-chloro substituted salicylaldehyde was determined using single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings .

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions, including cross-coupling reactions, which are useful in the synthesis of complex organic molecules. The Pd-catalyzed Suzuki cross-coupling reaction was employed to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate with moderate to good yields . Schiff base formation is another common reaction, as seen in the synthesis of a compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. The synthesis of bromo-2',4'-dichloroacetophenone provided insights into its physical constants, such as relative density, refractive index, boiling point, and melting point . The electronic and non-linear optical properties of halogenated phenolic compounds can be studied using DFT calculations, as demonstrated for 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .

Scientific Research Applications

Application

2-Bromo-3,6-dichlorophenol is a type of chlorophenol, which are often analyzed in environmental studies due to their potential as pollutants .

Method of Application

In environmental science, 2-Bromo-3,6-dichlorophenol can be detected in water and soil samples using Gas Chromatography/Mass Spectrometry (GC/MS) . The sample is prepared by derivatization with acetic acid anhydride and then injected into the GC/MS system .

Results

The results of this analysis can help determine the presence and concentration of 2-Bromo-3,6-dichlorophenol and other chlorophenols in the environment .

Organic Chemistry

Application

2-Bromo-3,6-dichlorophenol can be used as a starting material in the synthesis of various organic compounds .

Method of Application

In organic chemistry, 2-Bromo-3,6-dichlorophenol can be used in a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 2-Bromo-3,6-dichlorophenol with arylboronic acids to synthesize corresponding derivatives .

Results

The results of this reaction are new derivatives based on 5-aryl-2-bromo-3-hexylthiophene . These compounds can have various applications depending on their specific structures and properties .

Safety And Hazards

“2-Bromo-3,6-dichlorophenol” is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-3,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAONWMSNZNTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531751
Record name 2-Bromo-3,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-dichlorophenol

CAS RN

63862-91-9
Record name 2-Bromo-3,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Saeed, M Altarawneh, G Hefter… - Journal of Chemical & …, 2016 - ACS Publications
This contribution reports standard gas-phase enthalpies of formation (Δ f H 298 ), entropies (S 298 ), and heat capacities (C p (T)) for all plausible 64 bromochlorophenols (BCPs) at the …
Number of citations: 3 pubs.acs.org

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